![molecular formula C14H11NO4 B4085858 4-{[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]amino}benzoic acid](/img/structure/B4085858.png)
4-{[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]amino}benzoic acid
Overview
Description
4-{[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]amino}benzoic acid is an organic compound that features a furan ring and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]amino}benzoic acid typically involves the condensation of furan-2-carbaldehyde with an appropriate amine and benzoic acid derivative. One common method involves the use of acetone as a solvent and a catalyst such as triflic acid or aluminum chloride to facilitate the reaction . The reaction mixture is stirred at room temperature for a specific duration to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-{[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like triflic acid or aluminum chloride are employed for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include furanones, dihydrofuran derivatives, and various substituted benzoic acid derivatives.
Scientific Research Applications
4-{[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]amino}benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The furan ring and benzoic acid moiety can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 4-{[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]amino}benzoic acid.
Benzoic acid: Another precursor and a common compound in organic synthesis.
Furan derivatives: Compounds with similar furan rings that exhibit various biological activities.
Uniqueness
This compound is unique due to its specific combination of a furan ring and a benzoic acid moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-12(13-2-1-9-19-13)7-8-15-11-5-3-10(4-6-11)14(17)18/h1-9,15H,(H,17,18)/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKVQJCKCLBDEH-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C=CNC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)/C=C/NC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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